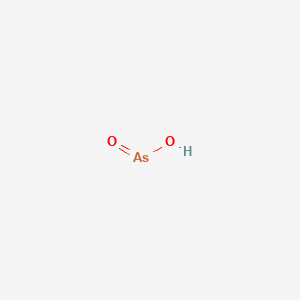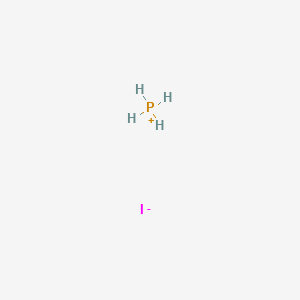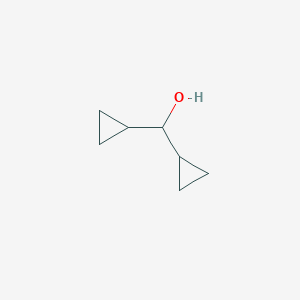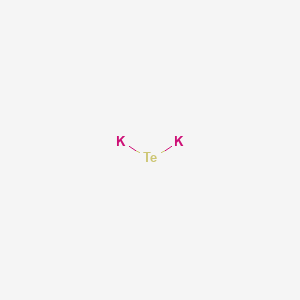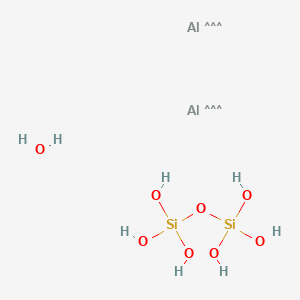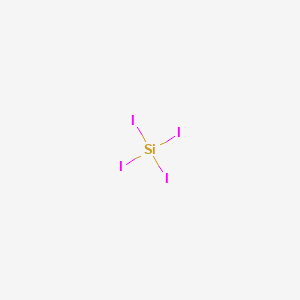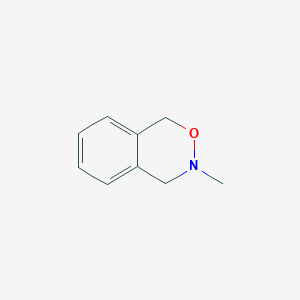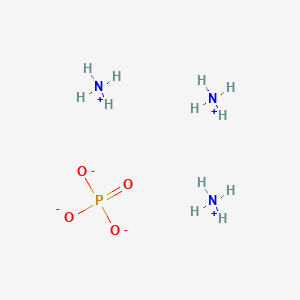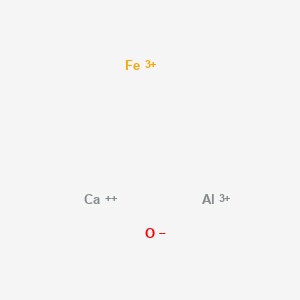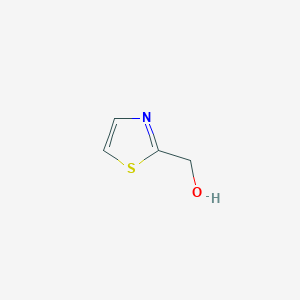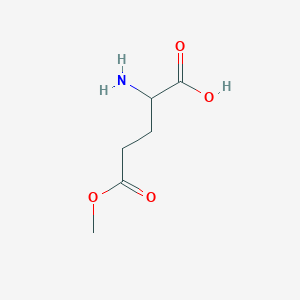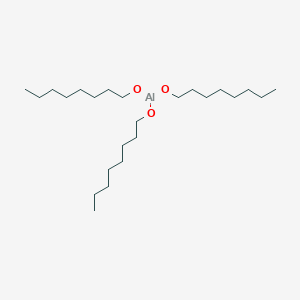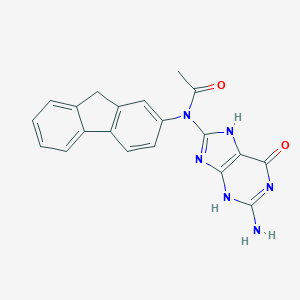
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene (GAAF) is a chemical compound that has been extensively studied for its potential mutagenic and carcinogenic effects. GAAF is a derivative of 2-aminofluorene, a compound that has been shown to cause DNA damage in experimental settings. GAAF is formed when 2-aminofluorene reacts with guanine, one of the four nucleotide bases that make up DNA.
Mécanisme D'action
The mechanism by which N-(Guanin-8-yl)-N-acetyl-2-aminofluorene induces DNA damage and mutagenesis is not well understood. It is thought that N-(Guanin-8-yl)-N-acetyl-2-aminofluorene may react with DNA to form adducts, which can interfere with DNA replication and transcription. The formation of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene-DNA adducts has been detected in vitro and in vivo, supporting the hypothesis that N-(Guanin-8-yl)-N-acetyl-2-aminofluorene is a genotoxic compound.
Effets Biochimiques Et Physiologiques
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene has been shown to cause a variety of biochemical and physiological effects in experimental settings. It has been shown to induce oxidative stress, inflammation, and cell death in vitro. N-(Guanin-8-yl)-N-acetyl-2-aminofluorene has also been shown to affect the expression of genes involved in cell cycle regulation and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(Guanin-8-yl)-N-acetyl-2-aminofluorene in lab experiments include its well-characterized mutagenic and carcinogenic effects, which make it a useful tool for studying the mechanisms of DNA damage and repair. However, the limitations of using N-(Guanin-8-yl)-N-acetyl-2-aminofluorene include its toxicity and potential for causing harm to researchers who handle it. Additionally, the synthesis of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-(Guanin-8-yl)-N-acetyl-2-aminofluorene. One area of focus could be the development of new methods for synthesizing N-(Guanin-8-yl)-N-acetyl-2-aminofluorene that are more efficient and less toxic. Another area of focus could be the development of new techniques for detecting N-(Guanin-8-yl)-N-acetyl-2-aminofluorene-DNA adducts in vivo, which could provide insights into the mechanisms by which N-(Guanin-8-yl)-N-acetyl-2-aminofluorene induces DNA damage and mutagenesis. Finally, future research could focus on the development of new therapies for treating cancers that are caused by exposure to genotoxic compounds like N-(Guanin-8-yl)-N-acetyl-2-aminofluorene.
Méthodes De Synthèse
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene can be synthesized by reacting 2-aminofluorene with guanine in the presence of acetic anhydride. The reaction results in the formation of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene as well as other byproducts. The synthesis of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene is a complex process that requires careful control of reaction conditions to ensure that the desired product is obtained.
Applications De Recherche Scientifique
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene has been extensively studied for its potential mutagenic and carcinogenic effects. It has been shown to induce mutations in bacterial and mammalian cells and to cause DNA damage in vitro. N-(Guanin-8-yl)-N-acetyl-2-aminofluorene has also been shown to induce tumors in experimental animals, although the exact mechanism by which this occurs is not well understood.
Propriétés
Numéro CAS |
14490-85-8 |
|---|---|
Nom du produit |
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene |
Formule moléculaire |
C20H16N6O2 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-(2-amino-6-oxo-1,7-dihydropurin-8-yl)-N-(9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C20H16N6O2/c1-10(27)26(20-22-16-17(24-20)23-19(21)25-18(16)28)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H4,21,22,23,24,25,28) |
Clé InChI |
QTBDQHZMVUSJMS-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)N=C(N5)N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)NC(=N5)N |
SMILES canonique |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)N=C(N5)N |
Synonymes |
N-(guanin-8-yl)-N-acetyl-2-aminofluorene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



